3-(Trimethylsilyl)pyridine

Übersicht

Beschreibung

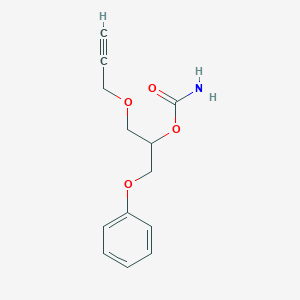

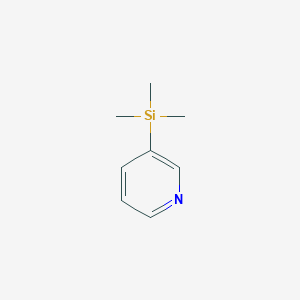

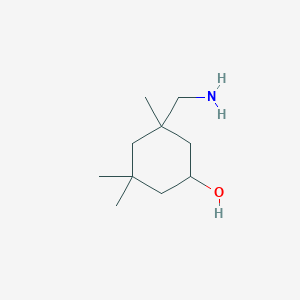

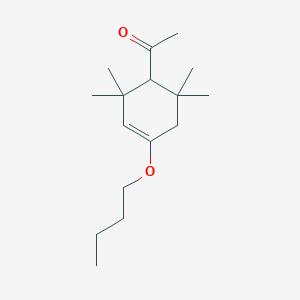

3-(Trimethylsilyl)pyridine is a pyridine derivative . It is characterized by a trimethylsilyl group, which consists of three methyl groups bonded to a silicon atom . This group is known for its chemical inertness and large molecular volume .

Synthesis Analysis

The synthesis of compounds with trimethylsilyl groups like 3-(Trimethylsilyl)pyridine often involves the use of a trimethylsilylating reagent . This reagent is used to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .Molecular Structure Analysis

The molecular formula of 3-(Trimethylsilyl)pyridine is C8H13NSi . The molecular weight is 151.281 Da . The structure includes a pyridine ring with a trimethylsilyl group attached .Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .Physical And Chemical Properties Analysis

3-(Trimethylsilyl)pyridine has a density of 1.0±0.1 g/cm3 . Its boiling point is 178.4±13.0 °C at 760 mmHg . The compound has a refractive index of n20/D 1.529 (lit.) .Wissenschaftliche Forschungsanwendungen

Chemistry and Organic Synthesis

3-(Trimethylsilyl)pyridine is a pyridine derivative used in organic synthesis . It’s often used as a reagent in chemical reactions due to its chemical inertness and large molecular volume . For example, chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds .

Catalysis

In the field of catalysis, 3-(Trimethylsilyl)pyridine can be used in the preparation of pyridine derivatives . The high surface area, simple preparation, and modification are among their major advantages . Pyridine derivatives show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

Gas Chromatography and Mass Spectrometry

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . This is particularly useful in the field of analytical chemistry, where these techniques are commonly used for the separation, identification, and quantification of compounds in a sample .

Protection of Functional Groups

When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions . This is a common strategy in organic synthesis, where sensitive functional groups need to be protected during certain steps of a synthesis .

Synthesis of Pyridine-Fused Siloles

3-(Trimethylsilyl)pyridine has been used in the synthesis of pyridine-fused siloles . Siloles are a class of compounds that have interesting electronic properties and have potential applications in organic electronics .

Heterocyclic Building Blocks

3-(Trimethylsilyl)pyridine is used as a heterocyclic building block in the synthesis of various organic compounds . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .

Derivatization in Gas Chromatography and Mass Spectrometry : Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . This is particularly useful in the field of analytical chemistry, where these techniques are commonly used for the separation, identification, and quantification of compounds in a sample .

Endcapping in Chromatography

In chromatography, derivatization of accessible silanol groups in a bonded stationary phase with trimethylsilyl groups is referred to as endcapping . This process can improve the performance of the chromatographic column by reducing unwanted interactions between the stationary phase and the analytes .

Synthesis of Pyridine Derivatives

3-(Trimethylsilyl)ethynyl pyridine is a pyridine derivative used in the synthesis of various organic compounds . These compounds can be used as building blocks in the synthesis of more complex molecules .

Synthesis of Co(II) Amide, Pyrrolate, and Aminopyridinate Complexes : 3-(Trimethylsilyl)pyridine has been used in the synthesis of Co(II) amide, pyrrolate, and aminopyridinate complexes . These complexes have potential applications in catalysis and materials science .

Safety And Hazards

Eigenschaften

IUPAC Name |

trimethyl(pyridin-3-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NSi/c1-10(2,3)8-5-4-6-9-7-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNPHQCNRCUBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474571 | |

| Record name | 3-(Trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trimethylsilyl)pyridine | |

CAS RN |

17379-37-2 | |

| Record name | 3-(Trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylnaphtho[1,2-b]furan-4,5-dione](/img/structure/B92531.png)

![[2,2'-Bipyridine]-4,4'-diamine](/img/structure/B92534.png)

![Methyl (2S)-6-acetamido-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]hexanoate](/img/structure/B92542.png)